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Compound of Interest

Compound Name: Carbon tetraiodide

Cat. No.: B1584510

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of carbon tetraiodide and other
common trihalomethanes (THMs), including chloroform, bromoform, and
dibromochloromethane. While extensive research has characterized the toxic profiles of many
THMs, carbon tetraiodide remains a data-poor compound, a critical distinction for
professionals in toxicology and drug development. This analysis synthesizes the available
experimental data to highlight these differences.

Executive Summary

Trihalomethanes are a class of compounds that can be formed as byproducts of water
disinfection and have been studied for their potential adverse health effects. Chloroform,
bromoform, and dibromochloromethane are known to induce toxicity in various organs,
primarily the liver and kidneys, through mechanisms often involving metabolic activation to
reactive intermediates, leading to oxidative stress and cellular damage. In stark contrast, the
toxicological profile of carbon tetraiodide is largely uncharacterized. Its inherent instability
poses significant challenges to conducting long-term toxicological studies. The available data
for carbon tetraiodide is limited to acute toxicity and basic irritation information, highlighting a
significant knowledge gap in its comparative toxicology.

Acute Toxicity Comparison
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A summary of acute oral toxicity data for carbon tetraiodide and other trihalomethanes in rats
is presented in Table 1. It is important to note the conflicting reports for the LD50 of carbon
tetraiodide, which adds to the uncertainty surrounding its acute toxicity profile.

Table 1: Acute Oral LD50 Values in Rats for Carbon Tetraiodide and Other Trihalomethanes

Oral LD50 (mg/kg)

Compound Chemical Formula . Reference
in Rats
o 18 and 178
Carbon Tetraiodide Cl4 o [1]
(conflicting reports)
Chloroform CHCI3 908 [2]
Bromoform CHBr3 1147 [2]

Dibromochloromethan
CH2CIBr2 800 [2]
e

Target Organ Toxicity and Mechanistic Insights

The primary target organs for the well-studied trihalomethanes are the liver and kidneys. The
toxicity is generally mediated by their metabolism, primarily by cytochrome P450 enzymes,
which generates reactive free radicals. These radicals can initiate lipid peroxidation and
oxidative stress, leading to cellular damage.

For instance, the hepatotoxicity of carbon tetrachloride (CCl4), a closely related compound, is a
well-established model for studying free-radical-mediated liver injury. CCl4 is metabolized by
cytochrome P450 2E1 to the trichloromethyl radical (¢CCI3), which can then react with oxygen
to form the trichloromethylperoxy radical (*OOCCI3). These radicals can abstract hydrogen
atoms from fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that
results in damage to the endoplasmic reticulum and mitochondria, ultimately leading to cell
death. A similar mechanism is proposed for chloroform.

The generation of reactive oxygen species (ROS) by trihalomethanes has also been shown to
promote the dissociation of the IkBa/NF-kB/p65 complex, suggesting an inflammatory
component to their toxicity.
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Due to the lack of experimental data, the target organs and mechanism of toxicity for carbon
tetraiodide remain speculative. It is plausible that it could also exert toxicity via metabolic
activation, but this has not been investigated.

Signaling Pathway in Trihalomethane-Induced
Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for hepatotoxicity induced by
well-characterized trihalomethanes like chloroform and the related compound, carbon

tetrachloride.
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Caption: Proposed signaling pathway for trihalomethane-induced hepatotoxicity.

Comparative No-Observed-Adverse-Effect Level
(NOAEL) and Lowest-Observed-Adverse-Effect
Level (LOAEL)

The following tables summarize the NOAEL and LOAEL values from oral toxicity studies in rats
for chloroform, bromoform, and dibromochloromethane. No comparable data is available for
carbon tetraiodide.

Table 2: Oral NOAEL and LOAEL Values for Chloroform in Rats

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1584510?utm_src=pdf-body
https://www.benchchem.com/product/b1584510?utm_src=pdf-body
https://www.benchchem.com/product/b1584510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

. NOAEL LOAEL
Duration Effect Reference
(mgl/kg/day) (mgl/kg/day)
o 0.25 mmol/kg 0.5 mmol/kg
Acute Hepatotoxicity [3]
(~30) (~60)
Intermediate Hepatotoxicity 15 30 [4]
Chronic Hepatotoxicity - 15 [5]
Chronic Renal toxicity 38 81 [5]
Table 3: Oral NOAEL and LOAEL Values for Bromoform in Rats
. NOAEL LOAEL
Duration Effect Reference
(mgl/kg/day) (mgl/kg/day)
) Hepatocellular
Intermediate o 25 50 [6]
vacuolization
i Hepatocellular
Chronic - 100 [7]

vacuolization

Table 4: Oral NOAEL and LOAEL Values for Dibromochloromethane in Rats

. NOAEL LOAEL
Duration Effect Reference
(mgl/kg/day) (mgl/kg/day)
Subchronic Hepatic lesions 30 60 [8]
) Fatty liver
Chronic - 40 9]
changes

Genotoxicity and Carcinogenicity

While chloroform is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by

the IARC, there is limited evidence for its genotoxicity. In contrast, brominated THMs have

been shown to be both cytotoxic and genotoxic. The carcinogenicity of carbon tetraiodide has

not been evaluated by major regulatory agencies, and no data on its genotoxicity are available.
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Experimental Protocols

A detailed understanding of the methodologies used to assess the toxicity of these compounds
Is crucial for interpreting the data and designing future studies.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake
Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of
chemicals. The following is a generalized protocol.
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Start: Seed cells in 96-well plate

Incubate cells (e.g., 24 hours)

Treat cells with varying
concentrations of test compound

Incubate for exposure period
(e.g., 24 hours)

[Wash cells to remove compoundj

i

(Add Neutral Red mediumj

i

anubate for ~3 hours)

Wash cells to remove excess dye

Extract dye from viable cells
with destain solution

Read absorbance at 540 nm

@ data to determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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